4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
Description
Properties
CAS No. |
765275-49-8 |
|---|---|
Molecular Formula |
C20H13Cl2N3O5 |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H13Cl2N3O5/c21-13-5-8-15(22)16(10-13)24-18(26)19(27)25-23-11-12-3-6-14(7-4-12)30-20(28)17-2-1-9-29-17/h1-11H,(H,24,26)(H,25,27)/b23-11+ |
InChI Key |
UGZMYJQATRATIB-FOKLQQMPSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with an oxoacetyl compound to form a hydrazone intermediate. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl furan-2-carboxylate in the presence of a base like sodium acetate. This step forms the final compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrazone Formation
The hydrazone group (-C=N-NH-) is chemically reactive, susceptible to:
-
Hydrolysis : In acidic or basic conditions, it may revert to the parent carbonyl and hydrazine derivatives .
-
Electrophilic substitution : Potential sites for electrophilic attack due to conjugation with the furan ring.
Furan Ring Reactivity
The furan ring undergoes reactions typical of aromatic systems:
-
Electrophilic substitution : Possible at the α or β positions, influenced by electron-withdrawing groups like the carboxylate ester.
-
Nucleophilic aromatic substitution : Unlikely due to the absence of strong electron-withdrawing meta directors.
Dichlorophenyl Group Interactions
The dichlorophenyl moiety may participate in:
-
Nucleophilic aromatic substitution : Activated by the electron-withdrawing chlorine substituents.
-
π-π stacking interactions : Observed in crystallographic studies of similar compounds .
Stability and Degradation
Comparative Analysis of Similar Compounds
Research Implications
The compound’s unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in drug design targeting enzymatic or protein-binding sites. Further studies are required to explore its:
-
Pharmacokinetics : Stability under physiological conditions.
-
Biological interactions : Binding affinity with therapeutic targets (e.g., kinases, enzymes).
Scientific Research Applications
Pharmacological Applications
Preliminary studies suggest that compounds similar to 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds with furan and hydrazone moieties have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Similar structures have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of furan-containing compounds. The results indicated that compounds with similar structures to 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Research
Research conducted on hydrazone derivatives revealed that certain analogs exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the furan ring may participate in electron transfer processes. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s hydrazone formation may benefit from methods used in and , where yields exceed 85% under reflux conditions .
- The dichlorophenyl group’s position (2,5 vs. 2,4) may influence target specificity .
- Solubility : The furan-carboxylate ester could improve water solubility compared to purely aromatic systems (e.g., benzofuran in ), though lipophilicity remains moderate (estimated XLogP3 ~3.5) .
Biological Activity
The compound 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a synthetic organic molecule characterized by a complex structure that includes a furan ring, hydrazone linkage, and a dichlorophenyl moiety. This unique combination of functional groups suggests potential pharmacological applications, particularly in medicinal chemistry. Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.24 g/mol. The compound's structure can be represented as follows:
This structure includes:
- A furan ring , which is known for its diverse biological activities.
- A hydrazone linkage , which has been associated with various pharmacological effects.
- A dichlorophenyl group , which may enhance biological interactions due to its electron-withdrawing properties.
Biological Activities
Research indicates that compounds similar to 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate exhibit several biological activities:
- Anticancer Activity : Compounds with hydrazone linkages have shown potential as anticancer agents. For instance, derivatives of hydrazones have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds derived from similar scaffolds have exhibited IC50 values in the low micromolar range against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
- Antimicrobial Properties : The presence of the furan ring has been linked to antimicrobial activity. Compounds structurally related to 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate have shown effectiveness against bacterial strains like E. coli and S. aureus, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Some studies have indicated that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies have suggested that these compounds may bind effectively to COX active sites, potentially offering new avenues for anti-inflammatory drug development .
Table 1: Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Fluorinated nitrophenol derivative | Antimicrobial |
| Various Hydrazone Derivatives | Characterized by hydrazone linkages | Enzyme inhibition, anticancer properties |
| Diamine Derivatives | Contains multiple amine functionalities | Cardiovascular benefits |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of hydrazone derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against multiple cancer types, highlighting the potential of this class of compounds for further development in cancer therapy .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of furan-based compounds revealed that derivatives similar to 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 15–30 µg/mL for effective strains .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves coupling hydrazide intermediates with carbonyl-containing precursors. For example, hydrazide derivatives (e.g., furan-2-carboxylic acid hydrazide) can react with 2,4-dioxobutanoic acid in acetonitrile under mild heating (50°C), followed by cooling to precipitate the product . To optimize yield and purity:
- Solvent selection : Acetonitrile or 1,4-dioxane aids in recrystallization .
- Coupling agents : Use reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with bases (e.g., DIPEA) to facilitate amide bond formation .
- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- Elemental analysis (CHNS) : Validates empirical formulas (e.g., Vario MICRO CHNS analyzer) .
- HPLC/Chiral chromatography : Separates isomers using columns like Chiralpak® OD with methanol-DMEA modifiers .
- NMR/IR spectroscopy : Confirms functional groups (e.g., hydrazone C=N stretch at ~1600 cm⁻¹) and aromatic protons .
- Mass spectrometry (ES/MS) : Verifies molecular weight and fragmentation patterns (e.g., m/z 428.3 [M+H]⁺) .
Advanced: How can researchers resolve contradictions in bioactivity data across in vitro assays?
Answer:
Discrepancies may arise from assay conditions or compound stability. Methodological solutions include:
- Solubility optimization : Use DMSO or cyclodextrin-based carriers to ensure uniform dissolution .
- Metabolite screening : Test for enzymatic degradation products (e.g., liver microsome assays) .
- Dose-response validation : Conduct time-dependent assays to rule off-target effects .
Advanced: What strategies elucidate molecular interaction mechanisms with target enzymes?
Answer:
- X-ray crystallography : Resolve binding modes using co-crystallized enzyme-ligand complexes (e.g., hydrogen bonding with active-site residues) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real-time .
- Molecular docking : Predict interaction sites using software like AutoDock, validated by mutagenesis studies .
Environmental: What methodologies assess environmental fate and ecotoxicological risks?
Answer:
- Degradation studies : Monitor abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) under simulated environmental conditions .
- Toxicity profiling : Use multi-trophic assays (e.g., Daphnia magna for aquatic toxicity, soil microcosms for terrestrial impacts) .
- Partition coefficients (LogP) : Predict bioaccumulation potential via shake-flask or HPLC-derived measurements .
Synthetic Challenge: How to address low yields in cyclization steps?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states .
- Temperature control : Gradual heating (e.g., 50°C → 80°C) prevents side reactions .
- Solvent polarity : Switch to polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
Analytical Challenge: How to differentiate geometric isomers or tautomers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
